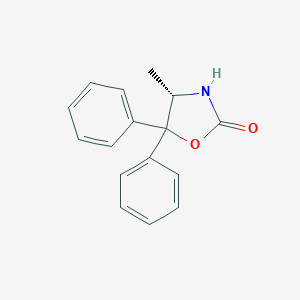

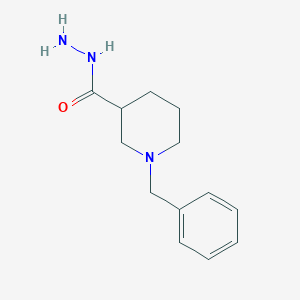

1-Benzylpiperidine-3-carbohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzylpiperidine-3-carbohydrazide involves various chemical routes and methodologies. For instance, Jean et al. (2001) outlined a convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine, highlighting the use of aqueous conditions and the key Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid from inexpensive and commercially available materials (Jean et al., 2001). Furthermore, Aghahosseini et al. (2018) described a one-pot condensation approach for the synthesis of N-benzoylaziridines and 1,4,2-dioxazoles, demonstrating the versatility of synthesis methods for related compounds (Aghahosseini et al., 2018).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of carbohydrazide derivatives have been investigated through both experimental and theoretical methods. Karrouchi et al. (2020) focused on the X-ray structure, vibrational spectroscopy, and DFT studies of a related compound, providing insights into the optimized molecular structures, vibrational frequencies, and stability in solution (Karrouchi et al., 2020).

Chemical Reactions and Properties

Reactions involving carbohydrazides often lead to the formation of complex heterocyclic compounds. For example, Maddirala et al. (2004) explored the reactions of 3-benzylindole-2-carbohydrazides, yielding new triazinoindoles and oxadiazolylindoles, showcasing the chemical versatility and reactivity of these compounds (Maddirala et al., 2004).

Physical Properties Analysis

The study of physical properties, including solvation energy and vibrational modes, is crucial for understanding the behavior of carbohydrazide derivatives in different environments. Karrouchi et al. (2020) provided detailed insights into the solvation energy values and stability of cationic species in solution, contributing to the comprehensive understanding of these compounds' physical properties (Karrouchi et al., 2020).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity and molecular docking studies, reveals potential biological activities and interactions. For instance, Karrouchi et al. (2021) conducted molecular docking studies, suggesting anti-diabetic activity through enzyme inhibition, which demonstrates the potential biological relevance of these compounds (Karrouchi et al., 2021).

Applications De Recherche Scientifique

Potential Anti-Alzheimer Therapy : N-benzylpiperidine-3/4-carbohydrazide-hydrazones were evaluated for their inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their ability to inhibit Aβ42 self-aggregation and antioxidant capacities. These compounds showed promising activity and were suggested as lead compounds for multifunctional Alzheimer's disease therapy (Parlar et al., 2019).

Anti-Tuberculosis Applications : Research on 3-hydroxy-1-benzofuran-2-carbohydrazide, a related compound, explored its docking with biomarkers of cancer cells and bacteria. This compound showed strong activity against Mycobacterium tuberculosis, suggesting potential as an anti-tuberculosis drug (Thorat et al., 2016).

Antidiabetic and Antioxidant Activities : A study involving (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide revealed in vitro antidiabetic and antioxidant activities, suggesting potential therapeutic uses in these areas (Karrouchi et al., 2020).

Antimicrobial and Insecticidal Activities : Some 4H-1,2,4 triazole derivatives, synthesized from 1-(substituted benzylidene) semicarbazide, displayed antimicrobial efficacy against various bacteria and fungi, as well as insecticidal activity (Gautam & Chourasia, 2010).

Spiropiperidine Synthesis : A study demonstrated an environmentally benign method for synthesizing 4-spiropiperidines from 2-aminocarbohydrazides, with N-benzylpiperidinone as a precursor (Miklós & Fülöpl, 2009).

Antithrombotic Activity : Benzylidenepiperidine-3-carbohydrazide derivatives were synthesized and evaluated for their antiplatelet aggregation and anticoagulant activities. These compounds showed potential as new antithrombotic agents (Tosan et al., 2020).

Synthesis of Donepezil Hydrochloride : Research demonstrated the synthesis of 1-Benzylpiperidine-4-carboxaldehyde, a precursor in the synthesis of Donepezil Hydrochloride, a medication used in Alzheimer's treatment (Bing, 2005).

Antituberculosis Agents : 4-Benzylsulfanylpyridine-2-carbohydrazides were synthesized and evaluated for their antimycobacterial activity, showing efficacy against various strains of Mycobacterium tuberculosis (Herzigová et al., 2009).

Asymmetric Hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides : This method provided an efficient synthetic route to enantioenriched 3-aminopiperidine derivatives, important in natural products and pharmaceutical drugs (Royal et al., 2016).

DNA Gyrase Inhibitors : N′-benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide derivatives were synthesized as potential DNA gyrase inhibitors, showing strong inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase (Sun et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

1-benzylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDEGZXFZWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385774 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-3-carbohydrazide | |

CAS RN |

182919-58-0 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)